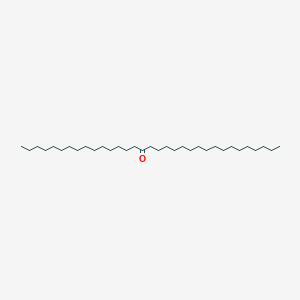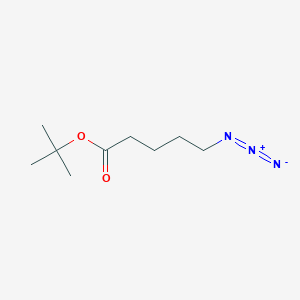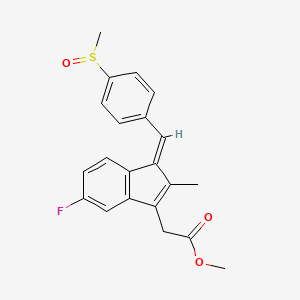
Fluprednidene Acetate Dermoxy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluprednidene Acetate Dermoxy: is a moderately potent glucocorticoid used primarily in topical formulations to treat skin inflammations such as atopic dermatitis and contact dermatitis . It is known for its anti-inflammatory and anti-allergic properties, making it a valuable compound in dermatological treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fluprednidene Acetate Dermoxy involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetylation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Fluprednidene Acetate Dermoxy undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation and hydroxylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation often involves reagents like chlorine or bromine, while hydroxylation can be achieved using hydrogen peroxide.
Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and oxidized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Fluprednidene Acetate Dermoxy is used as a reference standard for analytical method development and validation. It is also employed in the study of steroid chemistry and the development of new glucocorticoid derivatives .
Biology: Biologically, this compound is used to study the effects of glucocorticoids on cellular processes, including inflammation and immune response modulation .
Medicine: Medically, this compound is used in the treatment of various skin conditions. Its anti-inflammatory and anti-allergic properties make it effective in managing conditions like eczema and psoriasis .
Industry: In the pharmaceutical industry, this compound is crucial for the development of topical formulations. It is also used in quality control processes to ensure the consistency and efficacy of glucocorticoid products .
Wirkmechanismus
Fluprednidene Acetate Dermoxy exerts its effects by binding to glucocorticoid receptors in the skin. This binding inhibits the release of pro-inflammatory cytokines and mediators, thereby reducing inflammation and allergic reactions. The molecular targets include various transcription factors and signaling pathways involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Clobetasol Propionate: A very potent glucocorticoid used for severe skin conditions.
Betamethasone Valerate: Another potent glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A less potent glucocorticoid used for mild skin inflammations.
Uniqueness: Fluprednidene Acetate Dermoxy is unique due to its moderate potency, making it suitable for a wide range of dermatological conditions without the severe side effects associated with more potent glucocorticoids .
Eigenschaften
Molekularformel |
C24H29FO6 |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
[2-[(1S,2S,4R,6S,7S,9S,10R,11S)-10-fluoro-9-hydroxy-4,7,11-trimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-6-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H29FO6/c1-13(26)30-12-19(29)24-21(3)11-18(28)23(25)16(17(21)10-22(24,4)31-24)6-5-14-9-15(27)7-8-20(14,23)2/h7-9,16-18,28H,5-6,10-12H2,1-4H3/t16-,17-,18-,20-,21-,22+,23-,24-/m0/s1 |
InChI-Schlüssel |
AGNWKTSWHKVIGG-SAJDGEJFSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@]12[C@]3(C[C@@H]([C@]4([C@H]([C@@H]3C[C@]1(O2)C)CCC5=CC(=O)C=C[C@@]54C)F)O)C |
Kanonische SMILES |
CC(=O)OCC(=O)C12C3(CC(C4(C(C3CC1(O2)C)CCC5=CC(=O)C=CC54C)F)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B15293844.png)
![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)



![(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B15293879.png)
![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)




